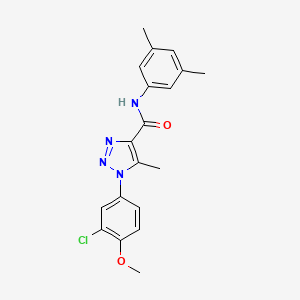![molecular formula C12H16N4O B2491929 3-methyl-4-(propan-2-yl)-1-[(pyridin-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2199302-63-9](/img/structure/B2491929.png)
3-methyl-4-(propan-2-yl)-1-[(pyridin-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Studies on related compounds often involve multi-step synthetic processes, employing techniques like single-crystal X-ray diffraction and spectroscopic methods (FT-IR, NMR) for characterization. For example, the synthesis and characterization of similar triazole derivatives have been reported, highlighting methods that might be relevant for synthesizing the compound (Gumus et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds with triazole rings has been determined using techniques such as X-ray diffraction, revealing details like bond lengths, bond angles, and torsion angles. These studies provide insight into the spatial arrangement of atoms within the molecule, which is crucial for understanding its reactivity and interactions (Gumus et al., 2018).
Applications De Recherche Scientifique
Synthesis and Characterization
3-Methyl-4-(propan-2-yl)-1-[(pyridin-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one and its derivatives have been synthesized through various methods, including palladium-catalyzed oxidative cyclization-alkoxycarbonylation. These syntheses often yield heterocyclic derivatives like tetrahydrofuran and oxazoline derivatives in satisfactory yields, as demonstrated by Bacchi et al. (2005) in their work on heterocyclic derivative syntheses (Bacchi, Costa, Della Ca’, Gabriele, Salerno, & Cassoni, 2005).
Spectroscopic studies have shown that molecular organization of similar compounds changes in different solvents and concentrations. Matwijczuk et al. (2018) observed that in methanol, monomers are predominant, while in propan-2-ol, dimers or N-aggregates form (Matwijczuk, Janik, Luchowski, Niewiadomy, Gruszecki, & Gagoś, 2018).
Catalytic Activity
- The compound and its derivatives have been studied for their catalytic activity in various chemical reactions. For instance, Amadio et al. (2012) synthesized cationic complexes using palladium-allyl precursor with similar compounds. These complexes showed catalytic activity for the Suzuki-Miyaura reaction (Amadio, Scrivanti, Chessa, Matteoli, Beghetto, Bertoldini, Rancan, Dolmella, Venzo, & Bertani, 2012).
Pharmaceutical Applications
- In the pharmaceutical field, such compounds have been explored for their potential in drug development. For example, synthesis and hypoglycemic activity of pyridyl alcohols, which are structurally related, have been investigated by Blank et al. (1979), highlighting their significance in medicinal chemistry (Blank, Ditullio, Krog, & Saunders, 1979).
Luminescent Properties
- Luminescent properties of similar compounds have been investigated for potential applications in materials science. McCarney et al. (2015) synthesized ligands that formed luminescent complexes with Europium (Eu), which showed potential as healable metallogels (McCarney, Byrne, Twamley, Martínez‐Calvo, Ryan, Möbius, & Gunnlaugsson, 2015).
Molecular Docking and Antibacterial Activity
- The compound and its derivatives have been subjected to molecular docking studies for their potential as antibacterial agents. Katariya et al. (2021) synthesized novel derivatives and evaluated their anticancer and antimicrobial activities, demonstrating the compound's relevance in biologically active applications (Katariya, Vennapu, & Shah, 2021).
Propriétés
IUPAC Name |
5-methyl-4-propan-2-yl-2-(pyridin-4-ylmethyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-9(2)16-10(3)14-15(12(16)17)8-11-4-6-13-7-5-11/h4-7,9H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEQZHNBUTUXFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C(C)C)CC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

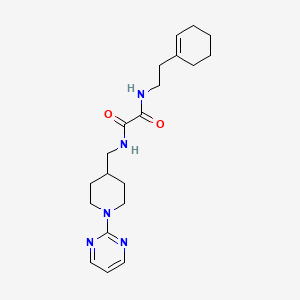
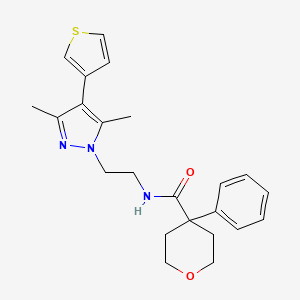
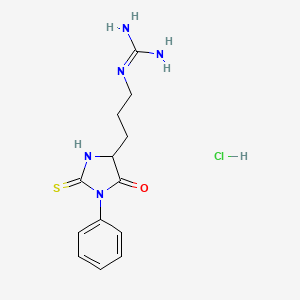
![(2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(5-chloro-2-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2491850.png)

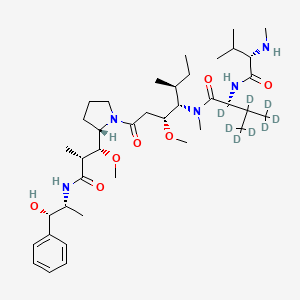
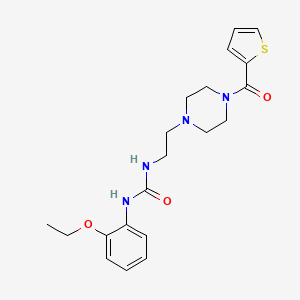
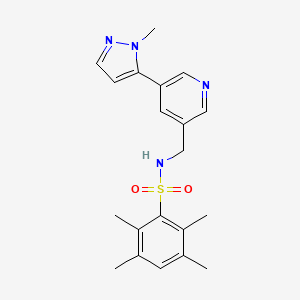

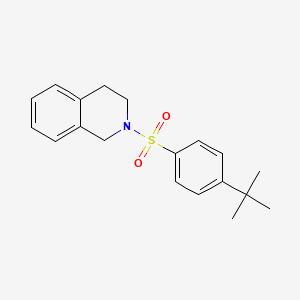
![6-Methyl-4-(4-methylpiperazin-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine](/img/structure/B2491863.png)
![4,7-Dimethyl-2-(3-methylbutyl)-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2491866.png)

